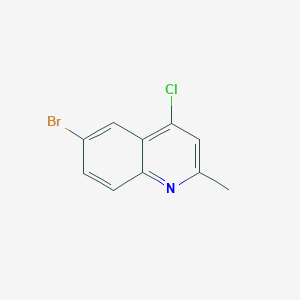

6-Bromo-4-chloro-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNREXWJWVKEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355055 | |

| Record name | 6-bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53364-85-5 | |

| Record name | 6-bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53364-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-4-chloro-2-methylquinoline: A Technical Guide for Researchers

CAS Number: 53364-85-5

This technical guide provides an in-depth overview of 6-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and potential biological applications.

Core Properties and Data

This compound is a solid, crystalline compound with the molecular formula C₁₀H₇BrClN.[1][2] Its structure, featuring a quinoline core with bromo, chloro, and methyl substitutions, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 53364-85-5 | [1] |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.53 g/mol | [2] |

| Melting Point | 75 °C | [4] |

| Boiling Point | 321.9 °C at 760 mmHg | [4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran. | [5] |

| Appearance | White to cream to brown crystals or powder. |

Computed Properties

| Property | Value | Source |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 254.94504 Da | [1] |

| Monoisotopic Mass | 254.94504 Da | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl acetoacetate under reduced pressure. The resulting crude product can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-methylquinolin-4-ol

-

In a high-temperature reaction vessel, heat diphenyl ether to approximately 250 °C.

-

Slowly add the crude ethyl 3-(4-bromoanilino)crotonate from the previous step to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature for 1-2 hours. The cyclization product will precipitate out of the solution upon cooling.

-

Cool the mixture to room temperature and add hexane or petroleum ether to facilitate precipitation.

-

Collect the solid product by filtration, wash with a non-polar solvent, and dry.

Step 3: Synthesis of this compound

-

In a flask fitted with a reflux condenser, suspend 6-Bromo-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

-

Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Discovery and Development

Halogenated quinolines are a well-established class of compounds in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents.[6] this compound serves as a key building block for the synthesis of novel therapeutic agents. Its reactive chloro group at the 4-position is particularly amenable to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

Potential Targeting of Cancer-Related Signaling Pathways

While direct studies on the biological activity of this compound are limited, the activities of structurally similar quinoline derivatives suggest its potential to be developed into inhibitors of key signaling pathways implicated in cancer progression. These pathways include the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.[7]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. Quinoline-based compounds have been successfully developed as EGFR inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway by derivatives of this compound.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by derivatives of this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its dysregulation is common in various cancers.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives of this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutics. Its well-defined chemical properties and reactive sites provide a solid foundation for the synthesis of a diverse library of compounds. The exploration of its derivatives as inhibitors of key signaling pathways in cancer and other diseases represents a promising avenue for future research and drug discovery. This technical guide serves as a valuable resource for scientists and researchers working in this exciting field.

References

- 1. This compound | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 53364-85-5 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

Physicochemical properties of 6-Bromo-4-chloro-2-methylquinoline

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The data and protocols presented herein are essential for professionals engaged in drug discovery, development, and chemical synthesis, offering critical insights for predicting the compound's behavior in biological systems and guiding formulation strategies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding the compound's characteristics and behavior.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₇BrClN | [1][2][3][4] |

| Molecular Weight | 256.53 g/mol | [2][3][4] |

| Melting Point | 75 °C | [2] |

| Boiling Point | 321.9 °C at 760 mmHg | [2] |

| LogP (Octanol-Water) | ~3.9 | [2][5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, THF).[6] | - |

| Density | 1.591 g/cm³ | [2] |

| PSA (Polar Surface Area) | 12.9 Ų | [2][5][7] |

Experimental Protocols for Property Determination

While specific experimental data for all properties are not exhaustively published, the following are detailed, standard methodologies that can be employed to determine the physicochemical characteristics of this compound and related quinoline derivatives.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[8]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.[8]

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system consisting of n-octanol and water (or a pH 7.4 buffer), which have been mutually saturated.[8]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and the aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[8]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The LogP is the logarithm of this value.[8]

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

A solution of this compound of a known concentration is prepared in water or a suitable co-solvent system if aqueous solubility is limited.[8]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinoline nitrogen is basic.

-

The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[8]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study of this compound.

Caption: Workflow for physicochemical characterization and drug development.

Caption: A generalized synthetic pathway for quinoline derivatives.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 53364-85-5 [amp.chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 7. 6-Bromo-2-chloro-4-methylquinoline | C10H7BrClN | CID 4738143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Structural Analysis and Characterization of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 6-Bromo-4-chloro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, spectroscopic data, and recommended experimental protocols for its synthesis and analysis.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. It is important to note that while some experimental data for closely related analogs are available, certain data points for the target molecule are based on computational predictions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | PubChem[1] |

| Molecular Weight | 256.53 g/mol | PubChem[1] |

| CAS Number | 53364-85-5 | PubChem[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Spectroscopic Data (¹H NMR)

Note: Experimental ¹H NMR data for the target compound was not available in the searched literature. The following data is for the closely related analog, 6-Bromo-4-chloroquinoline.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.87 | d | 4.5 | Ar-H | ChemicalBook[2] |

| 8.32 | d | 2.0 | Ar-H | ChemicalBook[2] |

| 8.03 | d | 9.0 | Ar-H | ChemicalBook[2] |

| 7.99 | dd | 9.0, 2.0 | Ar-H | ChemicalBook[2] |

| 7.82 | d | 4.5 | Ar-H | ChemicalBook[2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

Note: The following protocol is an adapted method based on the synthesis of the isomeric compound, 6-Bromo-2-chloro-4-methylquinoline, due to the absence of a direct published synthesis for the target molecule.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

6-Bromo-4-hydroxy-2-methylquinolinone

-

Phosphorus oxychloride (POCl₃)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 6-Bromo-4-hydroxy-2-methylquinolinone in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2 hours under a nitrogen atmosphere.

-

After reflux, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled solution onto a vigorously stirred slurry of concentrated ammonium hydroxide and ice. An immediate solid precipitate should form.

-

Transfer the slurry to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic extracts and wash them with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from hot absolute ethanol.

Characterization Methods

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analyze the resulting spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic patterns for the molecular ion and any fragments containing these halogens. The expected M:M+2 ratio for a fragment containing one bromine atom is approximately 1:1, and for one chlorine atom is approximately 3:1.

Structural and Workflow Diagrams

The following diagrams illustrate the chemical structure and a typical workflow for the analysis of this compound.

Figure 2: Chemical Structure of this compound.

Figure 3: General workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₇BrClN, with a molecular weight of approximately 256.53 g/mol . The spectroscopic data presented below serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 8.17 | d | 2.0 | H-5 |

| 7.86 | dd | 9.0, 2.0 | H-7 |

| 7.74 | d | 9.0 | H-8 |

| 7.33 | s | - | H-3 |

| 2.69 | s | - | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 159.9 | C-2 |

| 147.8 | C-8a |

| 144.5 | C-4 |

| 134.1 | C-7 |

| 130.4 | C-5 |

| 127.2 | C-4a |

| 125.8 | C-8 |

| 122.6 | C-3 |

| 119.9 | C-6 |

| 25.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below. Due to the lack of a publicly available spectrum for this specific compound, the data is inferred based on characteristic frequencies for substituted quinolines and halogenated aromatic compounds.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Medium | Methyl C-H stretch |

| 1600-1620 | Strong | C=N stretching (quinoline ring) |

| 1550-1580 | Strong | C=C stretching (aromatic ring) |

| 1450-1500 | Medium | C=C stretching (aromatic ring) |

| 1000-1100 | Strong | C-Cl stretch |

| 800-850 | Strong | C-H out-of-plane bending |

| 550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 255 | ~100 | [M]⁺ (C₁₀H₇⁷⁹Br³⁵ClN) |

| 257 | ~130 | [M+2]⁺ (C₁₀H₇⁸¹Br³⁵ClN and C₁₀H₇⁷⁹Br³⁷ClN) |

| 259 | ~42 | [M+4]⁺ (C₁₀H₇⁸¹Br³⁷ClN) |

| 220 | Moderate | [M-Cl]⁺ |

| 176 | Moderate | [M-Br]⁺ |

| 141 | Moderate | [M-Br-Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: A proton spectrum is acquired using a standard pulse sequence on a 400 or 500 MHz spectrometer. The spectral width is typically set to 12-15 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired on the same instrument. The spectral width is set to approximately 220-250 ppm. A larger number of scans is required compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: As this compound is a solid, the KBr pellet method is typically used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Electron Impact (EI) at 70 eV is a common ionization method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Physicochemical Landscape of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Bromo-4-chloro-2-methylquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of its physicochemical properties, which are critical for its handling, formulation, and application.

Introduction

This compound is a halogenated quinoline derivative with a molecular formula of C₁₀H₇BrClN and a molecular weight of 256.53 g/mol .[] Its structure, featuring a quinoline core with bromo, chloro, and methyl substitutions, suggests a complex physicochemical profile that dictates its behavior in various chemical environments. Understanding its solubility in common laboratory solvents and its stability under different stress conditions is paramount for its effective use in synthesis, purification, and formulation. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining these properties and presents illustrative data based on the expected behavior of similar chemical structures.

Predicted Physicochemical Properties

A summary of the key predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and provide a preliminary assessment of the compound's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | [] |

| Molecular Weight | 256.53 g/mol | [] |

| XLogP3 | 3.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 254.94504 g/mol | [2] |

| Physical Form | Solid | [] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle suggests that this compound, being a moderately polar compound, will exhibit varying degrees of solubility in different organic solvents.

Illustrative Solubility Data

Due to the absence of published experimental data, Table 2 provides a set of hypothetical solubility values for this compound in a range of common laboratory solvents at ambient temperature. These values are intended to be illustrative and would need to be confirmed by experimental analysis.

Table 2: Illustrative Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Dielectric Constant (Approx.) | Polarity | Predicted Solubility (mg/mL) |

| Water | 80.1 | Polar Protic | < 0.1 |

| Methanol | 32.7 | Polar Protic | 5 - 10 |

| Ethanol | 24.5 | Polar Protic | 10 - 20 |

| Acetone | 20.7 | Polar Aprotic | 20 - 50 |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | > 100 |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | > 100 |

| Ethyl Acetate | 6.0 | Polar Aprotic | 50 - 100 |

| Toluene | 2.4 | Non-polar | 1 - 5 |

| Hexane | 1.9 | Non-polar | < 0.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive determination of solubility is achieved through established experimental protocols such as the shake-flask method.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed or centrifuge them to facilitate the separation of the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination

Stability Profile

The chemical stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways. These studies, guided by the International Council for Harmonisation (ICH) guidelines, expose the compound to conditions more severe than those expected during storage.

Illustrative Stability Data:

Table 3 summarizes the expected stability of this compound under various stress conditions. The data is illustrative and serves to indicate potential degradation liabilities.

Table 3: Illustrative Stability of this compound under Forced Degradation Conditions

| Condition | Reagent/Stress | Time | Temperature | Predicted Outcome |

| Hydrolytic | ||||

| Acidic | 0.1 M HCl | 24 h | 60°C | Potential for degradation |

| Neutral | Water | 24 h | 60°C | Likely stable |

| Basic | 0.1 M NaOH | 24 h | 60°C | Potential for degradation |

| Oxidative | 3% H₂O₂ | 24 h | RT | Potential for N-oxide formation |

| Thermal | Dry Heat | 48 h | 80°C | Likely stable |

| Photolytic | UV/Vis Light | 24 h | RT | Potential for degradation |

Experimental Protocol for Stability Assessment

A systematic approach is required to evaluate the stability of this compound.

Protocol:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents or use the solid form.

-

Stress Application: Expose the samples to a range of conditions as outlined in ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

-

Time-Point Analysis: At specified time intervals, withdraw samples and analyze them using a stability-indicating analytical method, typically HPLC.

-

Degradation Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of degradants.

Caption: Workflow for Stability Assessment

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While the presented quantitative data is illustrative, the detailed experimental protocols offer a clear path for researchers to determine these critical physicochemical parameters. The insights gained from such studies are indispensable for the advancement of this compound in research and development, ensuring its safe handling, effective formulation, and reliable application in its intended scientific pursuits. Further experimental investigation is necessary to establish a definitive solubility and stability profile.

References

The Pharmacological Potential of Substituted Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of compounds with a broad spectrum of biological activities.[1] Derivatives of this versatile scaffold have been extensively investigated and developed as therapeutic agents, demonstrating significant potential in the treatment of a wide array of diseases. This technical guide provides an in-depth overview of the core biological activities of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity

Substituted quinolines have emerged as a prominent class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the in vitro anticancer activities of various classes of substituted quinoline derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 12e | MGC-803 (Gastric) | 1.38[1] |

| 12e | HCT-116 (Colon) | 5.34[1] |

| 12e | MCF-7 (Breast) | 5.21[1] |

Table 2: Anticancer Activity of Quinoline Derivatives Targeting EGFR/HER-2

| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (GI50 in µM) |

| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | MCF-7 (Breast) | 0.025 - 0.082 |

| Compound 5a | A-549 (Lung) | 0.025 - 0.082 |

Table 3: Anticancer Activity of Other Substituted Quinolines

| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (GI50 in µM) |

| Compounds 13e, 13f, 13h | Pyridine at C4, various substituents on quinoline | PC-3 (Prostate) | 2.61, 4.73, 4.68 |

| Compounds 13e, 13f, 13h | KG-1 (Leukemia) | 3.56, 4.88, 2.98 |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of many substituted quinolines are attributed to their ability to inhibit key protein kinases and signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is common in various cancers. Certain substituted quinolines have been designed as dual inhibitors of EGFR and HER2.

Caption: EGFR/HER2 Signaling Pathway Inhibition by Substituted Quinolines.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Several quinoline derivatives have been shown to exert their anticancer effects by targeting components of this pathway.

Caption: PI3K/Akt/mTOR Pathway Inhibition by Substituted Quinolines.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT Assay for Cell Viability.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the substituted quinoline compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software.

Antimicrobial Activity

Substituted quinolines, particularly the fluoroquinolones, are a well-established class of antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antimicrobial Activity of Substituted Quinolines

| Compound | Bacterial Strain | MIC (µg/mL) |

| 7-(2-(aminomethyl)morpholino) derivative 28 | Gram-positive bacteria | Better than ciprofloxacin, norfloxacin, and ofloxacin |

| Qa5 | Xanthomonas oryzae (Xoo) | 3.12 |

| Quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 |

Experimental Protocol for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.[8][9][10]

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the substituted quinoline compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

Caption: Workflow for MIC Determination by Broth Microdilution.

Antiviral Activity

Certain substituted quinolines have demonstrated promising activity against a range of viruses.

Quantitative Data on Antiviral Activity

Table 5: Antiviral Activity of Substituted Quinolines

| Compound | Virus | IC50 (µM) |

| 9b | Influenza A virus | 0.88 - 6.33 |

| 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A virus | 0.88 - 4.92 |

Anti-inflammatory Activity

Substituted quinolines have been investigated for their potential to alleviate inflammation.

Experimental Protocol for Anti-inflammatory Activity Assessment

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[11][12][13]

Protocol:

-

Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

-

Compound Administration: Administer the substituted quinoline compound or standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimalarial Activity

Quinolines are historically significant as antimalarial agents, with quinine and its synthetic analogs like chloroquine being cornerstone therapies for decades.

Quantitative Data on Antimalarial Activity

Table 6: Antimalarial Activity of Substituted Quinolines

| Compound | Plasmodium falciparum Strain | IC50 (µM) |

| 17 | CQR PfW2 | 0.097 ± 0.006 |

| Chloroquine | CQR PfW2 | 0.23 ± 0.07 |

| 46 | P. falciparum | 0.036 µg/mL |

| Chloroquine | P. falciparum | 0.020 µg/mL |

Mechanism of Antimalarial Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite.[14][15][16]

Caption: Mechanism of Chloroquine Action via Hemozoin Inhibition.

Synthesis of Substituted Quinolines

A variety of synthetic methodologies have been developed for the preparation of substituted quinolines.

Synthesis of 2-Substituted Quinolines

One common method involves a three-component reaction of an aromatic amine, an aldehyde, and a tertiary amine, which acts as the vinyl source.[17][18] This metal-free approach proceeds via a [4+2] condensation to form the pyridine ring.

Synthesis of 4-Substituted Quinolines

The synthesis of 4-aminoquinolines is often achieved through nucleophilic aromatic substitution on a 4-chloroquinoline precursor with an appropriate amine.[19][20] Another approach is the Gould-Jacobs reaction, which involves the reaction of an aniline with an ethoxymethylenemalonic ester followed by cyclization and subsequent modifications.

Synthesis of Quinoline-Chalcone Derivatives

These hybrids are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a quinoline carbaldehyde in the presence of a base.[1][21][22]

This technical guide provides a foundational understanding of the diverse biological activities of substituted quinolines. The quantitative data, detailed experimental protocols, and mechanistic insights are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core, encompassing its synthesis, physicochemical properties, mechanisms of action, and diverse therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Synthesis

Quinoline is a colorless, hygroscopic liquid with a characteristic aromatic odor. The presence of the nitrogen atom in the heterocyclic ring imparts basic properties to the molecule. The planar and aromatic nature of the quinoline scaffold allows it to participate in π-π stacking and hydrophobic interactions with biological macromolecules, a key feature of its pharmacological activity. The electronic properties of the ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.

The synthesis of the quinoline core can be achieved through several classic named reactions, each offering a distinct pathway to this important scaffold.

Key Synthetic Methodologies:

-

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[1][2]

-

Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][2]

-

Combes Synthesis: This reaction utilizes the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization to form the quinoline ring.[1][2]

-

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, under acidic or basic conditions.[2]

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key pharmacophore in a multitude of approved drugs and clinical candidates, demonstrating a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3][4]

Antimalarial Activity

Historically, quinoline-containing compounds like quinine, isolated from the bark of the Cinchona tree, were the first effective treatments for malaria. Synthetic quinoline antimalarials, such as chloroquine and mefloquine, have since become mainstays in the global fight against this parasitic disease.

Mechanism of Action of Chloroquine: Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite Plasmodium falciparum. Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. Chloroquine is thought to interfere with the parasite's detoxification process by inhibiting the polymerization of heme into hemozoin crystals. The accumulation of free heme is toxic to the parasite, leading to its death.[4][5][6]

Anticancer Activity

A significant number of modern anticancer drugs are based on the quinoline scaffold. These compounds often function as kinase inhibitors, targeting specific signaling pathways that are dysregulated in cancer cells.

Kinase Inhibition: Many quinoline-based anticancer agents are designed to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these drugs can halt tumor progression.

| Drug Name | Target Kinases | FDA Approval | Therapeutic Use |

| Bosutinib | BCR-Abl, Src | 2012 | Chronic Myeloid Leukemia (CML)[1][7] |

| Cabozantinib | VEGFR, MET, AXL, RET | 2012 | Medullary Thyroid Cancer, Renal Cell Carcinoma[8][9][10] |

| Lenvatinib | VEGFR, FGFR, PDGFRα, RET, KIT | 2015 | Differentiated Thyroid Cancer, Renal Cell Carcinoma[2][5][11] |

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth and survival. Several quinoline derivatives have been developed to target key components of this pathway, offering a promising strategy for cancer therapy.[12]

Antibacterial and Antitubercular Activity

The quinoline core is also present in a class of broad-spectrum antibiotics known as fluoroquinolones (e.g., ciprofloxacin, levofloxacin). These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13] More recently, the diarylquinoline bedaquiline was approved for the treatment of multidrug-resistant tuberculosis. Bedaquiline has a novel mechanism of action, targeting the proton pump of mycobacterial ATP synthase.[14]

Quantitative Data on Selected FDA-Approved Quinoline Drugs

The following tables summarize key quantitative data for several FDA-approved drugs containing the quinoline scaffold.

Table 1: Pharmacokinetic Parameters of Selected Quinoline-Based Drugs

| Drug | Bioavailability | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism |

| Bosutinib | Increased with food[1][3] | 4-6[3] | ~22.5[15] | 94[3] | CYP3A4[1] |

| Cabozantinib | Increased with high-fat meal[16] | ~2-3[17] | ~120[16] | >99.7[17] | CYP3A4[17] |

| Lenvatinib | ~85%[2] | 1-4[2] | ~28[2] | 98-99[11] | CYP3A4, Aldehyde oxidase[11] |

| Bedaquiline | Increased with food[18] | ~5[14] | ~5.5 months (terminal)[14] | >99.9 | CYP3A4[18] |

Table 2: In Vitro Potency (IC50) of Selected Quinoline-Based Kinase Inhibitors

| Drug | Target Kinase | IC50 (nM) |

| Bosutinib | BCR-Abl | 1.2 |

| Src | 1.0 | |

| Cabozantinib | VEGFR2 | 0.035[8][12] |

| MET | 1.3[8] | |

| RET | 5.2[8] | |

| AXL | 7[12] | |

| KIT | 4.6[12] | |

| Flt-3 | 11.3[12] | |

| Lenvatinib | VEGFR1 | 1.3 |

| VEGFR2 (KDR) | 0.8 | |

| VEGFR3 (Flt-4) | 0.8 | |

| FGFR1 | 14.5 | |

| PDGFRα | 22.4 | |

| RET | 1.5 | |

| KIT | 4.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel quinoline derivatives. The following sections provide methodologies for key synthetic reactions and biological assays.

Synthesis Protocols

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.

-

To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.

-

Finally, add nitrobenzene.

-

Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool. Carefully dilute the mixture with water.

-

Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide.

-

Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.

-

Separate the organic layer from the steam distillate and purify by distillation under reduced pressure.[16][19]

Materials: 2-aminoacetophenone, ethyl acetoacetate, potassium hydroxide, ethanol.

Procedure:

-

Dissolve 2-aminoacetophenone and ethyl acetoacetate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol dropwise to the mixture with stirring.

-

Heat the reaction mixture to reflux for 3-4 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted quinoline.[18][20]

Biological Assay Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.[11]

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test quinoline compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11][21]

Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA.

Procedure:

-

Prepare serial dilutions of the test quinoline compound in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected red blood cells (at the ring stage) to each well.

-

Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the percentage of parasite growth inhibition for each concentration of the test compound relative to the drug-free control and determine the IC50 value.[22][23][24][25][26]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline-based drugs and a typical experimental workflow.

Signaling Pathways

Experimental Workflows

Conclusion

The quinoline scaffold continues to be an exceptionally fruitful source of new therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure to optimize pharmacological properties ensure its enduring relevance in medicinal chemistry. The diverse mechanisms of action exhibited by quinoline-based drugs, from inhibiting parasitic metabolic pathways to targeting specific kinases in cancer, highlight the remarkable versatility of this privileged heterocyclic system. Future research will undoubtedly continue to uncover novel quinoline derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further expanding the therapeutic arsenal against a wide range of human diseases.

References

- 1. ClinPGx [clinpgx.org]

- 2. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of bedaquiline: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

- 6. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]

- 7. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 10. An Evaluation of Cabozantinib for the Treatment of Renal Cell Carcinoma: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bosutinib - Wikipedia [en.wikipedia.org]

- 16. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiologically Based Pharmacokinetic Modelling of Cabozantinib to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and Safety of Bedaquiline in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. iddo.org [iddo.org]

- 23. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

Safety, handling, and storage guidelines for 6-Bromo-4-chloro-2-methylquinoline

An In-depth Technical Guide to the Safety, Handling, and Storage of 6-Bromo-4-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). All users should conduct a thorough risk assessment before handling this compound.

Introduction

This compound is a halogenated quinoline derivative. Its structural features make it a potentially valuable building block in medicinal chemistry and materials science. Due to its classification as a hazardous substance, a comprehensive understanding of its safety, handling, and storage is crucial for laboratory personnel. This guide provides an in-depth overview of the known hazards, recommended handling procedures, and emergency responses.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards include acute oral toxicity and the potential for serious eye damage.[1] It may also have long-lasting harmful effects on aquatic life.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | GHS Hazard Statement Code |

| Acute toxicity, oral | Category 3 | H301 |

| Serious eye damage/eye irritation | Category 1 | H318 |

| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413 |

Data sourced from PubChem CID 790326.[1]

Hazard Statements

-

H301: Toxic if swallowed.[1]

-

H318: Causes serious eye damage.[1]

-

H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Type | Code | Statement |

| Prevention | P264 | Wash hands thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P273 | Avoid release to the environment. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P316 | IF SWALLOWED: Get emergency medical help immediately. |

| Response | P305 + P354 + P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P317 | Get medical help. |

| Response | P321 | Specific treatment (see supplemental first aid instruction on this label). |

| Response | P330 | Rinse mouth. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from PubChem CID 790326.[1]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C10H7BrClN | PubChem[1] |

| Molecular Weight | 256.52 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | General |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 53364-85-5 | PubChem[1] |

Experimental Protocols

Due to the limited public information on specific experimental protocols involving this compound, a general protocol for the safe handling of this hazardous solid compound is provided below.

General Handling Protocol for Hazardous Solids

Caption: Workflow for Safe Handling of Hazardous Solids.

Methodology:

-

Risk Assessment: Before any experiment, conduct a thorough risk assessment, considering the quantity of the substance, the nature of the experiment, and potential for exposure.

-

SDS Review: Always consult the Safety Data Sheet for the most up-to-date safety information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood.

-

Weighing: To avoid generating dust, weigh the solid on a tared weigh paper or in a suitable container within the fume hood.

-

Transfer: Carefully transfer the compound to the reaction vessel using a spatula.

-

Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

-

Waste Disposal: Dispose of all contaminated materials, including gloves and weigh papers, in a clearly labeled hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Safety and Handling Guidelines

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.

Storage Guidelines

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Security: Due to its acute toxicity, it is recommended to store this compound in a locked cabinet or area with restricted access.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

-

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further leakage or spillage if safe to do so.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Carefully collect the spilled material and place it in a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Caption: Emergency Response for Accidental Exposure.

Disposal Considerations

-

Waste Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.

Toxicological Information

Detailed toxicological properties of this compound have not been thoroughly investigated. However, based on its GHS classification, it is considered to have high acute oral toxicity.

Conclusion

This compound is a hazardous chemical that requires careful handling and storage. Adherence to the guidelines outlined in this document is essential for the safety of laboratory personnel and the protection of the environment. Always consult the most recent Safety Data Sheet before working with this compound and perform a thorough risk assessment.

References

6-Bromo-4-chloro-2-methylquinoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.53 g/mol | |

| CAS Number | 53364-85-5 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis Protocol

The synthesis of halogenated quinolines often involves multi-step chemical reactions. A representative protocol for a structurally related compound, 6-Bromo-2-chloro-4-methylquinoline, is detailed below and can be adapted for the synthesis of this compound.

Objective: To synthesize 6-Bromo-2-chloro-4-methylquinoline from 6-bromo-4-methyl-2-(1H)-quinolinone.

Materials:

-

6-bromo-4-methyl-2-(1H)-quinolinone

-

Phosphorus oxychloride (POCl₃)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Absolute ethanol

-

Decolorizing carbon (Norite A)

-

Celite

Procedure:

-

A sample of 0.46 g (0.0019 mole) of 6-bromo-4-methyl-2-(1H)-quinolinone is dissolved in 3.0 ml of POCl₃ with stirring under a nitrogen atmosphere.[2]

-

The solution is heated to reflux for 2 hours. An additional 2.0 ml of POCl₃ may be added if the solution solidifies.[2]

-

The reaction mixture is then carefully poured onto a vigorously stirred slurry of 8 ml concentrated NH₄OH and approximately 75 g of ice, resulting in the formation of a pink crystalline solid.[2]

-

The slurry is transferred to a separatory funnel and extracted five times with 30 ml portions of CH₂Cl₂.[2]

-

The combined organic extracts are washed twice with 40 ml portions of water and dried over MgSO₄.[2]

-

The solvent is removed under vacuum, yielding a rusty red crystalline solid.[2]

-

The crude product is dissolved in hot absolute ethanol, and decolorizing carbon is added.[2]

-

The hot solution is filtered through Celite.[2]

-

Slow cooling of the ethanolic solution yields fine, pink crystals of 6-Bromo-2-chloro-4-methylquinoline.[2]

Potential Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[3] Its halogenated quinoline structure is a valuable scaffold in medicinal chemistry for the development of biologically active molecules, particularly in the fields of antimalarial and anticancer research.[3]

Quinoline derivatives have been shown to target and inhibit various signaling pathways critical for cancer cell proliferation and survival, such as the EGFR and VEGFR-2 signaling pathways. The presence of bromine and chlorine atoms on the quinoline ring of this compound provides reactive sites for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening potential therapeutic candidates.

Experimental and Logical Workflows

The following diagram illustrates a generalized workflow from the synthesis of this compound to its potential application in the development of therapeutic agents.

Caption: Synthesis and application workflow of this compound.

References

An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinoline

This guide provides a comprehensive overview of 6-bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.53 g/mol | [1] |

| CAS Number | 53364-85-5 | [1] |

| Appearance | Solid | |

| InChI | 1S/C10H7BrClN/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | [1] |

| SMILES | Cc1cc(Cl)c2cc(Br)ccc2n1 |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain within the scope of this search, a general synthetic approach can be inferred from the synthesis of similar compounds like 6-bromo-4-chloroquinoline. The synthesis of 6-bromo-4-chloroquinoline typically involves the conversion of 6-bromo-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3]

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

This precursor can be synthesized through various methods, such as the Conrad-Limpach synthesis, starting from 4-bromoaniline and an appropriate β-ketoester.

Step 2: Chlorination of 6-Bromo-2-methylquinolin-4-ol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2-methylquinolin-4-ol.

-

Slowly add an excess of phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is then carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

A visual representation of this synthetic workflow is provided below.

Applications in Drug Development

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[4] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]

Anticancer Potential

Targeted Signaling Pathways